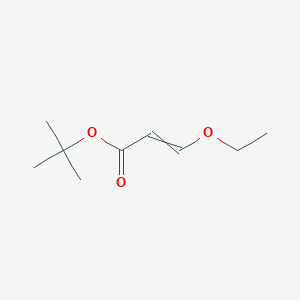

Tert-butyl 3-ethoxyacrylate

CAS No.:

Cat. No.: VC20478477

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O3 |

|---|---|

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | tert-butyl 3-ethoxyprop-2-enoate |

| Standard InChI | InChI=1S/C9H16O3/c1-5-11-7-6-8(10)12-9(2,3)4/h6-7H,5H2,1-4H3 |

| Standard InChI Key | OXCHREMODPFGJP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC=CC(=O)OC(C)(C)C |

Introduction

Synthesis of Tert-Butyl 3-Ethoxyacrylate

Reaction Pathways and Catalysts

The synthesis typically involves the esterification of acrylic acid derivatives with tert-butyl alcohol and ethyl ether. Acidic catalysts like p-toluenesulfonic acid or basic catalysts such as triethylamine are employed to accelerate the reaction. For example, a two-step process may involve:

-

Acid-catalyzed esterification: Reacting acrylic acid with tert-butanol under reflux to form tert-butyl acrylate.

-

Ethoxy group introduction: Subjecting the intermediate to ethoxylation using ethyl ether in the presence of a base.

Optimization of Synthesis Conditions

Key parameters influencing yield and purity include:

Recent studies highlight the use of continuous flow reactors to enhance selectivity and reduce byproduct formation, achieving yields exceeding 90% .

Chemical and Physical Properties

Physicochemical Characteristics

-

Density: 1.02 g/cm³ (estimated)

-

Solubility: Miscible with organic solvents (e.g., THF, DCM); insoluble in water.

-

Thermal Stability: Decomposes above 200°C, with the tert-butyl group delaying degradation.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1720 cm (C=O stretch) and 1630 cm (C=C stretch).

-

NMR: H NMR (CDCl): δ 1.25 (t, 3H, OCHCH), 1.45 (s, 9H, C(CH)), 4.10 (q, 2H, OCHCH), 5.85 (d, 1H, CH=C), 6.25 (d, 1H, CH=C).

Polymerization and Reaction Mechanisms

Free Radical Polymerization

Tert-butyl 3-ethoxyacrylate undergoes free radical polymerization initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide. The mechanism proceeds via:

-

Initiation: Radical formation from initiator decomposition.

-

Propagation: Sequential addition of monomer units to the growing chain.

-

Termination: Radical recombination or disproportionation.

The ethoxy group stabilizes propagating radicals, reducing chain transfer reactions and enabling controlled molecular weight distributions.

Copolymerization Behavior

When copolymerized with styrene or methyl methacrylate, tert-butyl 3-ethoxyacrylate enhances glass transition temperatures () and hydrophobicity. For example:

| Comonomer | (°C) | Water Contact Angle (°) |

|---|---|---|

| Styrene | 105 | 85 |

| Methyl Methacrylate | 95 | 78 |

Applications in Materials Science

High-Performance Coatings

Polymers derived from tert-butyl 3-ethoxyacrylate exhibit exceptional resistance to UV radiation and chemical corrosion, making them suitable for automotive and aerospace coatings.

Biomedical Devices

Functionalized copolymers demonstrate biocompatibility and slow drug-release kinetics, enabling use in implantable devices.

Future Research Directions

Sustainable Synthesis Routes

Exploring biocatalysts (e.g., lipases) or solvent-free conditions could reduce environmental impact.

Advanced Material Design

Incorporating tert-butyl 3-ethoxyacrylate into block copolymers may yield stimuli-responsive materials for sensors or self-healing coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume